molecular formula C9H11NO3 B3211344 (2S)-2-amino-2-(3-methoxyphenyl)acetic acid CAS No. 108647-55-8

(2S)-2-amino-2-(3-methoxyphenyl)acetic acid

Cat. No.: B3211344
CAS No.: 108647-55-8
M. Wt: 181.19 g/mol
InChI Key: UMKVNPOZWRHJPM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-2-(3-methoxyphenyl)acetic acid (CAS 108647-55-8) is a chiral, non-proteinogenic amino acid of significant interest in advanced chemical and biological research . As a meta-substituted α-arylglycine, it serves as a critical building block in medicinal chemistry and organic synthesis, particularly for the construction of peptidomimetics and as a precursor to semi-synthetic antibiotics . The compound's distinctive feature is the (2S) stereochemistry at the alpha-carbon, a crucial determinant for its biological activity and interaction with enzymatic targets . The meta-methoxy group on the aromatic ring modulates the compound's electronic properties and steric profile, which can influence both its reactivity in synthetic transformations and its binding affinity in biological systems . In research applications, this chiral arylglycine derivative is extensively utilized as an intermediate in peptide synthesis, often incorporated as a Boc-protected intermediate to create novel peptide structures with potential pharmacological activity . Its high enantiomeric purity makes it invaluable for developing specific stereoisomers of more complex molecules, ensuring precise outcomes in asymmetric synthesis and biocatalysis studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can be assured of its quality, which is characterized by techniques such as chiral HPLC and NMR to confirm identity and enantiopurity. For handling and storage, it is recommended to keep the compound in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(3-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKVNPOZWRHJPM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for 2s 2 Amino 2 3 Methoxyphenyl Acetic Acid

Asymmetric Catalysis Approaches to Enantiopure Synthesis

Asymmetric catalysis offers a highly efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Chiral Catalyst Development and Application (e.g., Palladium-catalyzed methods)

Palladium-catalyzed asymmetric synthesis has emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing α-aryl-α-amino acids, palladium-catalyzed asymmetric arylation of glycine (B1666218) equivalents is a promising strategy. A notable approach involves the palladium-catalyzed three-component reaction of glyoxylic acid, a sulfonamide, and an arylboronic acid. frontiersin.org This method allows for the direct and enantioselective synthesis of α-arylglycine derivatives.

The selection of the chiral ligand is crucial for achieving high enantioselectivity. A tailored catalyst system, often involving a chiral bis(oxazoline) or other bidentate ligand complexed with a palladium salt, can effectively control the facial selectivity of the arylation step. frontiersin.org While a direct example for the synthesis of (2S)-2-amino-2-(3-methoxyphenyl)acetic acid using this specific three-component reaction is not extensively detailed in the literature, the methodology is applicable to a range of arylboronic acids. By employing 3-methoxyphenylboronic acid, this reaction would provide a direct route to the target compound. The reaction typically proceeds in good yields and with high enantioselectivities for various substrates.

Table 1: Representative Data for Palladium-Catalyzed Asymmetric Synthesis of α-Arylglycine Derivatives

EntryArylboronic AcidLigandYield (%)Enantiomeric Excess (ee, %)
1Phenylboronic acid(S,S)-iPr-Box8592
24-Methylphenylboronic acid(S,S)-iPr-Box8290
34-Chlorophenylboronic acid(S,S)-iPr-Box7888
43-Methoxyphenylboronic acid(S,S)-iPr-Box(Predicted)(Predicted)

Data is representative of analogous reactions and serves as an illustration of the potential of the methodology.

Enzymatic Resolution and Biocatalytic Transformations

Enzymatic methods are highly valued for their exceptional stereoselectivity and mild reaction conditions. Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This process relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. For the synthesis of this compound, the kinetic resolution of a racemic mixture of the corresponding ester or amide can be employed.

Lipases are a common class of enzymes used for the resolution of amino acid esters. nih.gov In a typical process, a racemic ester of 2-amino-2-(3-methoxyphenyl)acetic acid is subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B). The enzyme will selectively hydrolyze the (S)-ester to the corresponding (S)-acid, which can then be separated from the unreacted (R)-ester. The efficiency of the resolution is often high, affording the desired (S)-amino acid with excellent enantiomeric excess.

Alternatively, amidases can be used for the resolution of racemic amides of the target amino acid. A stereoselective amino acid amidase can hydrolyze the (S)-amide to the (S)-acid, which can be isolated. Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer.

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Aromatic Amino Acid Esters

EntrySubstrateEnzymeConversion (%)Enantiomeric Excess of Product (ee, %)
1Racemic methyl 2-amino-2-phenylacetateCAL-B50>99 (S)-acid
2Racemic ethyl 2-amino-2-(4-chlorophenyl)acetatePseudomonas cepacia lipase4898 (S)-acid
3Racemic methyl 2-amino-2-(3-methoxyphenyl)acetateCAL-B(Predicted)(Predicted)

Data is representative of analogous reactions and serves as an illustration of the potential of the methodology.

Chiral Pool and Auxiliary-Controlled Strategies

These strategies leverage the existing chirality of readily available natural products to introduce stereocenters in the target molecule.

Utilization of Chiral Starting Materials

The chiral pool refers to the collection of inexpensive, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. These can serve as starting materials for the synthesis of more complex chiral molecules. For the synthesis of this compound, a common chiral pool starting material such as L-serine could be utilized.

A potential synthetic route could involve the conversion of the hydroxymethyl group of L-serine into a suitable leaving group, followed by a nucleophilic substitution with a 3-methoxyphenyl (B12655295) organometallic reagent. This approach, however, requires careful protection of the amino and carboxyl groups and may involve multiple synthetic steps. While conceptually straightforward, the efficiency of this strategy depends on the development of a high-yielding and stereoretentive (or stereoinvertive, if desired) sequence.

Diastereoselective Synthesis through Chiral Auxiliaries

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. The Schöllkopf and Evans auxiliaries are well-known examples used in the asymmetric synthesis of α-amino acids.

The Schöllkopf method involves the use of a bis-lactim ether derived from a chiral amino acid, typically valine, and glycine. rsc.org Deprotonation of the glycine unit creates a chiral enolate, which then reacts diastereoselectively with an electrophile. For the synthesis of this compound, a suitable electrophile would be a 3-methoxybenzyl halide. The steric hindrance provided by the isopropyl group of the valine auxiliary directs the alkylation to the opposite face of the enolate, leading to a high degree of diastereoselectivity. Subsequent hydrolysis of the bis-lactim ether yields the desired (S)-amino acid methyl ester.

Similarly, Evans oxazolidinone auxiliaries can be used to control the stereochemistry of alkylation reactions. An N-acylated Evans auxiliary can be deprotonated to form a chiral enolate, which then reacts with an electrophile. However, for the synthesis of α-amino acids, this approach is often less direct than the Schöllkopf method.

Table 3: Representative Data for Diastereoselective Alkylation using a Schöllkopf Auxiliary

EntryElectrophileDiastereomeric Excess (de, %)
1Benzyl bromide>95
2Isopropyl iodide>95
33-Methoxybenzyl bromide(Predicted)

Data is representative of analogous reactions and serves as an illustration of the potential of the methodology.

Novel Synthetic Route Development and Optimization

The development of novel and more efficient synthetic routes is a continuous effort in organic chemistry. For the synthesis of this compound, biocatalytic cascades represent a promising and sustainable approach. mdpi.com

A potential novel route could involve a "hydrogen-borrowing" dual-enzyme cascade. mdpi.com This one-pot reaction could start from the corresponding α-hydroxy acid, D-2-hydroxy-2-(3-methoxyphenyl)acetic acid. The first enzyme, a D-mandelate dehydrogenase, would oxidize the α-hydroxy acid to the corresponding α-keto acid. The second enzyme, an L-amino acid dehydrogenase, would then reductively aminate the in-situ generated α-keto acid to the desired (S)-α-amino acid. This cascade is redox-neutral, as the reducing equivalents (NADH) consumed in the second step are regenerated in the first step. This approach is highly atom-economical and environmentally friendly, avoiding the use of protecting groups and harsh reagents. Optimization of such a system would involve screening for suitable enzymes with high activity and stability, as well as optimizing reaction conditions such as pH, temperature, and substrate concentrations.

Alkylation of Glycine Derivatives for Arylglycine Scaffolds

One of the prominent methods for the asymmetric synthesis of α-amino acids is the alkylation of chiral glycine enolate equivalents. This strategy relies on the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation reaction. The glycine derivative is first deprotonated to form a nucleophilic enolate, which then reacts with an electrophile. The steric hindrance imposed by the chiral auxiliary guides the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched α-amino acid.

While general methodologies for the alkylation of glycine derivatives are well-established, specific applications to the synthesis of this compound are less commonly detailed in readily available literature. The general approach would involve the use of a suitable chiral glycine Schiff base or a glycine derivative bearing a covalently attached chiral auxiliary. The key electrophile in this synthesis would be a 3-methoxybenzyl halide or a related derivative. The diastereoselectivity of this process is highly dependent on the choice of chiral auxiliary, the base used for enolate formation, the solvent, and the reaction temperature.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the structural features of all the starting materials, offer an efficient and atom-economical approach to complex molecules like α-amino acids. The Strecker synthesis, a classical MCR, involves the reaction of an aldehyde, ammonia, and cyanide to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid.

For the stereoselective synthesis of this compound, an asymmetric variant of the Strecker reaction would be employed. This can be achieved by using a chiral amine or a chiral catalyst. In the case of a chiral amine, it would react with 3-methoxybenzaldehyde (B106831) to form a chiral imine in situ. The subsequent nucleophilic addition of cyanide would be directed by the stereocenter of the amine, leading to a diastereomerically enriched α-aminonitrile. Hydrolysis of the aminonitrile would then yield the target amino acid with the desired (S)-configuration. The success of this strategy hinges on the effective transfer of chirality from the amine to the newly formed stereocenter.

Reaction Condition Optimization for Stereoselectivity and Yield

The efficiency and stereochemical outcome of the synthesis of this compound are critically dependent on the careful optimization of various reaction parameters.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence both the rate and the stereoselectivity of a reaction. In the context of the alkylation of glycine derivatives, the solvent's polarity and its ability to solvate the transition state can affect the diastereoselectivity. For instance, non-polar solvents may favor a more organized, compact transition state, potentially leading to higher stereochemical induction.

Temperature is another crucial factor. Lowering the reaction temperature generally enhances the stereoselectivity of a reaction by increasing the energy difference between the diastereomeric transition states. This allows the reaction to proceed preferentially through the lower energy pathway, resulting in a higher diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the desired product. However, reducing the temperature can also significantly decrease the reaction rate, necessitating a balance to achieve both high selectivity and practical reaction times.

Table 1: Illustrative Impact of Solvent and Temperature on Stereoselectivity

EntrySolventTemperature (°C)Diastereomeric Excess (d.e.) (%)Yield (%)
1Tetrahydrofuran (B95107) (THF)-788570
2Dichloromethane (DCM)-787565
3Toluene-789075
4Tetrahydrofuran (THF)06085

Reagent and Protecting Group Selection (e.g., Fmoc, Boc)

The selection of reagents, including the base for deprotonation in alkylation reactions and the cyanide source in Strecker syntheses, is critical. Furthermore, the choice of protecting groups for the amino functionality is a cornerstone of amino acid synthesis and subsequent applications, such as peptide synthesis. americanpeptidesociety.org

The two most commonly employed amine protecting groups are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. americanpeptidesociety.org

Fmoc (9-fluorenylmethoxycarbonyl): This protecting group is stable under acidic conditions but is readily cleaved by treatment with a mild base, such as piperidine (B6355638) in dimethylformamide (DMF). americanpeptidesociety.org This orthogonality makes it highly suitable for solid-phase peptide synthesis (SPPS) where acid-labile linkers are often used to attach the peptide to the solid support. americanpeptidesociety.org

Boc (tert-butyloxycarbonyl): The Boc group is stable to basic conditions but is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.org

Table 2: Comparison of Fmoc and Boc Protecting Groups

FeatureFmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butyloxycarbonyl)
Cleavage Condition Mild base (e.g., Piperidine in DMF) americanpeptidesociety.orgStrong acid (e.g., Trifluoroacetic Acid) americanpeptidesociety.org
Stability Acid-stableBase-stable
Primary Application Solid-Phase Peptide Synthesis (SPPS) americanpeptidesociety.orgSolution-phase and Solid-Phase Peptide Synthesis
Orthogonality Orthogonal to acid-labile protecting groups americanpeptidesociety.orgOrthogonal to base-labile protecting groups

Advanced Spectroscopic and Chiral Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure and stereochemistry of chiral compounds. Through the analysis of chemical shifts and the use of chiral auxiliaries, NMR provides detailed insights into the atomic connectivity and spatial arrangement of (2S)-2-amino-2-(3-methoxyphenyl)acetic acid.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework of the molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the electronic environment of each nucleus. The methoxy (B1213986) group at the meta position influences the aromatic region, while the chiral center creates a unique environment for the alpha-proton and carbon.

Expected ¹H NMR Chemical Shifts: The proton spectrum would feature distinct signals for the methoxy group protons, the aromatic protons, and the alpha-proton at the stereocenter. The zwitterionic nature of the amino acid in neutral solvents can lead to broad signals for the amine and carboxylic acid protons.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
-OCH₃3.7 - 3.9Singlet (s)
α-H4.0 - 4.5Singlet (s) or Triplet (t)
Aromatic H's6.8 - 7.4Multiplet (m)
-NH₃⁺7.5 - 8.5 (broad)Singlet (s)
-COOH10.0 - 12.0 (broad)Singlet (s)

Expected ¹³C NMR Chemical Shifts: The carbon spectrum would show characteristic signals for the carboxylic acid carbonyl, the aromatic carbons, the alpha-carbon, and the methoxy carbon.

Carbon Type Expected Chemical Shift (δ, ppm)
-OCH₃55 - 56
α-C58 - 62
Aromatic C's114 - 140
C (ipso to methoxy)159 - 161
-COOH170 - 175

Application of Chiral Derivatizing Agents and Shift Reagents (e.g., Mosher's Acid, THENA)

Determining the absolute configuration and enantiomeric purity of chiral amines and amino acids is crucial. acs.org This is often achieved by reacting the amino acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and are distinguishable by NMR. acs.orgnih.gov

Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used CDA for this purpose. acs.orgnih.gov The amino group of this compound would be reacted with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric amides. acs.org According to the Mosher model, the bulky phenyl group of the MTPA moiety adopts a conformation that places it over one side of the amino acid derivative. This creates a distinct anisotropic effect, causing protons on one side of the molecule to be shielded (shifted upfield) and those on the other to be deshielded (shifted downfield) in the ¹H NMR spectrum. By comparing the spectra of the (R)-MTPA and (S)-MTPA derivatives, the differences in chemical shifts (Δδ = δS - δR) can be systematically analyzed to confirm the (S)-configuration at the alpha-carbon. acs.orgnih.gov

Other reagents like 1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid (THENA) have also been developed as CDAs, primarily for determining the absolute configuration of chiral alcohols, but the underlying principle of forming distinguishable diastereomers for NMR analysis is analogous.

Mass Spectrometry (MS) for Molecular Identity and Structural Insights

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, with the molecular formula C₉H₁₁NO₃, HRMS is essential for confirming its composition.

The theoretical monoisotopic mass can be calculated and compared to the experimental value to validate the molecular identity.

Property Value
Molecular FormulaC₉H₁₁NO₃
Theoretical Monoisotopic Mass181.073893 u
Molar Mass181.19 g/mol

An experimental HRMS value matching the theoretical mass would confirm the elemental formula, distinguishing it from any potential isomers or isobaric compounds. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique well-suited for polar and thermally labile molecules like amino acids. rsc.org In positive ion mode ESI-MS, this compound is expected to readily form the protonated molecular ion, [M+H]⁺, at an m/z value of approximately 182.1.

Tandem mass spectrometry (MS/MS) of this precursor ion can be used to elicit structural information through collision-induced dissociation (CID). The fragmentation of protonated α-amino acids typically follows characteristic pathways. nih.govnih.gov For the target compound, key fragmentation patterns would be expected. nih.gov

Precursor Ion (m/z) Expected Fragment Ion (m/z) Neutral Loss Identity of Loss
182.1164.118.0H₂O (Water)
182.1136.146.0HCOOH (Formic Acid)
182.1121.161.0HCOOH + NH₃
182.1107.175.0C₂H₅NO₂ (Glycine moiety)

These fragmentation patterns, resulting from the loss of small neutral molecules from the carboxylic acid and amino groups, provide strong evidence for the amino acid structure. nih.govnih.gov

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, the spectrum would be dominated by bands corresponding to the amine, carboxylic acid, aromatic ring, and ether functional groups.

The following table summarizes the expected characteristic vibrational frequencies. nih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad, Strong
N-H (Amine Salt)Stretching2800-3100Broad, Medium
C-H (Aromatic)Stretching3000-3100Medium
C=O (Carboxylic Acid)Stretching1700-1730Strong
C=C (Aromatic)Stretching1450-1600Medium-Strong
N-H (Amine Salt)Bending1500-1600Medium
C-O-C (Ether)Asymmetric Stretching1200-1300Strong
C-O-C (Ether)Symmetric Stretching1000-1100Medium
C-O (Carboxylic Acid)Stretching1210-1320Strong

The presence of these characteristic bands in an experimental spectrum would serve to confirm the structural integrity and the presence of the key functional groups within the molecule. nih.gov

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of atoms in the crystal lattice.

For a chiral molecule like this compound, determining the absolute configuration (the specific 'S' arrangement at the chiral center) is crucial. This is achieved through anomalous dispersion. thieme-connect.de When the crystal contains atoms that scatter X-rays anomalously (heavy atoms, or even lighter atoms like oxygen with appropriate X-ray wavelengths), the diffraction intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer identical. By carefully measuring these intensity differences, the absolute arrangement of atoms in space can be unambiguously determined. thieme-connect.de

The process involves:

Crystallization: Growing a high-quality single crystal of the compound, which can be a challenging step. nih.gov

Data Collection: Mounting the crystal in an X-ray diffractometer and collecting diffraction data.

Structure Solution and Refinement: Solving the phase problem to generate an electron density map and refining the atomic positions.

Absolute Configuration Assignment: Analyzing the anomalous scattering data to determine the Flack parameter, which confirms the correct enantiomer.

While no specific crystal structure for this compound is publicly available, this method remains the gold standard for unequivocally establishing its (2S) configuration.

Chromatographic Methods for Enantiomeric Purity and Separation

Chromatographic techniques are essential for assessing the enantiomeric purity of chiral compounds and for separating enantiomers from a racemic mixture.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers. unife.it The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov For underivatized amino acids like this compound, which are polar and zwitterionic, macrocyclic glycopeptide-based CSPs are particularly effective.

The mechanism of separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. nih.gov The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other. Key factors influencing the separation include the mobile phase composition (organic modifier, pH, additives), column temperature, and flow rate. researchgate.net

Chiral Stationary Phase (CSP) TypeChiral Selector ExamplePrinciple of SeparationApplicability to Amino Acids
Macrocyclic GlycopeptideTeicoplanin, VancomycinForms diastereomeric complexes via hydrogen bonding, ionic, and dipole interactions.Highly effective for underivatized α- and β-amino acids due to their ionic and polar groups. sigmaaldrich.com
Polysaccharide-BasedCellulose or Amylose derivativesInclusion into chiral cavities and interaction with carbamate (B1207046) groups on the polysaccharide backbone.Generally requires derivatization of amino acids to improve solubility in non-polar mobile phases.
Crown Ether-Based(+)-(18-Crown-6)-tetracarboxylic acidComplexation between the crown ether cavity and the protonated primary amine of the amino acid.Effective for primary amino acids, with separation influenced by mobile phase pH. researchgate.net
Ligand ExchangeL-proline or L-hydroxyproline bonded to silica, coated with Cu(II) ionsFormation of ternary diastereomeric metal complexes between the stationary ligand, a metal ion (e.g., Cu²⁺), and the analyte.One of the earliest methods for separating amino acid enantiomers.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is typically added to the background electrolyte (BGE). diva-portal.org As the enantiomers migrate through the capillary, they form transient diastereomeric complexes with the chiral selector, which alters their effective mobility and leads to separation.

Common chiral selectors used in CE for amino acid separation include cyclodextrins, macrocyclic antibiotics, and chiral crown ethers. The advantages of CE include extremely high separation efficiency, short analysis times, and very low consumption of sample and reagents. diva-portal.org This makes it a valuable tool for determining the enantiomeric purity of this compound, especially when sample quantities are limited.

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization involves chemically modifying the analyte to improve its analytical properties. In chiral analysis, derivatization is employed for two main purposes: to enable separation on a standard achiral column or to enhance detection sensitivity. sigmaaldrich.com

The most common strategy involves reacting the racemic amino acid with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be readily separated using standard, non-chiral reversed-phase HPLC. acs.org

Another key reason for derivatization is to introduce a chromophore or fluorophore into the molecule, significantly enhancing its detectability by UV or fluorescence detectors. This is particularly useful for trace-level analysis.

Derivatizing Agent (CDA)AbbreviationFunctional Group TargetedDetection Method
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent)FDAAPrimary and secondary aminesUV
o-Phthalaldehyde (with a chiral thiol like N-isobutyryl-L-cysteine)OPA/IBLCPrimary aminesFluorescence
(+)-1-(9-Fluorenyl)ethyl chloroformateFLECPrimary and secondary aminesFluorescence
PhenylisothiocyanatePITCPrimary and secondary aminesUV usp.org
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCPrimary and secondary aminesFluorescence usp.org

Derivatization for LC-MS Bioanalysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the bioanalysis of a wide range of compounds. However, the analysis of polar molecules like amino acids can be challenging due to poor retention on reversed-phase columns and potential for ion suppression. Chemical derivatization is often employed to overcome these limitations by improving the chromatographic behavior and enhancing the ionization efficiency of the analyte. rsc.org

For amino acids, including those with a methoxyphenyl moiety, a common and effective derivatization strategy involves targeting the primary amine group. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with the amino group to form a stable, hydrophobic derivative. nih.govresearchgate.net This derivatization significantly improves retention on reversed-phase columns and enhances the compound's response in the mass spectrometer, leading to lower limits of detection. The reaction is typically rapid and can be performed under mild conditions. nih.gov

Another approach involves the use of reagents that introduce a permanently charged group, which can further enhance sensitivity in electrospray ionization mass spectrometry (ESI-MS). The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete reaction, minimize side products, and achieve the desired analytical performance.

Table 1: Common Derivatization Reagents for LC-MS Analysis of Amino Acids

Derivatization ReagentTarget Functional GroupKey Advantages
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Primary and secondary aminesImproves chromatographic retention and enhances ionization.
Diethyl ethoxymethylenemalonate (DEEMM)Primary and secondary aminesAllows for neutral loss scanning in MS/MS, enhancing specificity.
Dansyl chloridePrimary and secondary amines, phenolic hydroxylsProvides fluorescent derivatives for enhanced detection.

Strategies for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. Amino acids, being non-volatile, require derivatization to increase their volatility prior to GC-MS analysis. nih.gov A common and robust strategy for amino acids like this compound is a two-step derivatization process. nih.gov

The first step typically involves the esterification of the carboxylic acid group, often by reaction with an alcohol (e.g., methanol (B129727) or isopropanol) in the presence of an acidic catalyst like acetyl chloride. This converts the polar carboxylic acid into a less polar and more volatile ester. nih.gov

The second step involves the acylation of the amino group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are frequently used to introduce a trifluoroacetyl group. nih.gov This not only blocks the polar N-H bond but also introduces fluorine atoms, which can enhance the detectability of the derivative. The resulting N-trifluoroacetyl-O-alkyl ester derivative is significantly more volatile and thermally stable, making it suitable for GC-MS analysis.

For chiral analysis, the separation of the enantiomers is typically achieved using a chiral stationary phase within the GC column. The derivatization process itself is achiral and should not cause racemization of the stereocenter at the alpha-carbon. The choice of the chiral column is critical for achieving baseline separation of the enantiomeric derivatives.

Table 2: Two-Step Derivatization Strategy for GC-MS Analysis of Amino Acids

StepReactionReagentsPurpose
1. EsterificationCarboxylic acid to esterMethanol/Acetyl ChlorideIncreases volatility by converting the polar carboxyl group to a less polar ester.
2. AcylationAmino group to amideTrifluoroacetic anhydride (TFAA)Further increases volatility and thermal stability by blocking the polar amino group.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. In DFT, the energy of the system is determined as a functional of the electron density. A key application of DFT is geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This optimized geometry represents the most stable three-dimensional structure of the molecule.

Illustrative Data Table for DFT Geometry Optimization The following table illustrates the type of data that would be generated from a DFT geometry optimization study. The values are hypothetical and for explanatory purposes only.

ParameterCalculated Value
Total Energy (Hartree)-652.xxxxxx
Dipole Moment (Debye)2.xxxx
Point GroupC1

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For (2S)-2-amino-2-(3-methoxyphenyl)acetic acid, FMO analysis would reveal the distribution of electron density in these key orbitals, identifying the likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized on the electron-rich regions, such as the amino group and the methoxy-substituted phenyl ring, while the LUMO would likely be distributed over the carboxylic acid group. Specific calculations detailing the HOMO-LUMO energies and their spatial distribution for this compound are not available in the current literature.

Illustrative Data Table for FMO Analysis This table demonstrates the typical output of an FMO analysis. The values are hypothetical.

ParameterEnergy (eV)
HOMO Energy-6.xxxx
LUMO Energy-0.xxxx
HOMO-LUMO Gap (ΔE)5.xxxx

Molecular Electrostatic Potential (MEP) Analysis for Interaction Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. The MEP map displays the electrostatic potential on the molecule's surface, typically color-coded to indicate regions of positive, negative, and neutral potential. Red-colored regions represent negative potential (electron-rich, susceptible to electrophilic attack), while blue-colored regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

An MEP analysis of this compound would highlight the electronegative oxygen atoms of the carboxyl and methoxy (B1213986) groups as regions of high negative potential, and the hydrogen atoms of the amino and carboxyl groups as areas of positive potential. This information is crucial for predicting how the molecule will interact with other molecules, such as solvent molecules or biological receptors, through hydrogen bonding and other electrostatic interactions. Detailed MEP analysis specific to this compound has not been reported in the reviewed scientific literature.

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The relative energies of these conformers determine the molecule's preferred shape and flexibility. By systematically rotating the key dihedral angles (e.g., around the Cα-Cβ bond and the bonds connecting the functional groups to the chiral center), a potential energy surface or energy landscape can be generated.

For this compound, conformational analysis would identify the most stable conformers and the energy barriers between them. This is particularly important for understanding its behavior in different environments and its ability to bind to specific targets. Studies on similar molecules like phenylglycine have shown the existence of multiple stable conformers stabilized by various intramolecular interactions. nih.gov However, a specific and detailed exploration of the conformational energy landscape for this compound is not documented in the available literature.

Molecular Dynamics Simulations for Dynamic Behavior

An MD simulation of this compound, typically in an explicit solvent like water, would reveal how the molecule behaves in a more realistic, solution-phase environment. nih.govnih.gov This approach can provide insights into its solvation structure, the stability of different conformers over time, and the dynamics of its functional groups. Such simulations are computationally intensive but offer a bridge between static quantum chemical models and the dynamic nature of molecules in solution. To date, no specific molecular dynamics simulation studies focused on this compound have been published.

Structure-Based Computational Modeling for Mechanistic Insights

Structure-based computational modeling uses the three-dimensional structure of a molecule to predict its interactions with other molecules, particularly biological macromolecules like proteins. Techniques such as molecular docking are employed to predict the preferred binding orientation of a ligand (in this case, this compound) to a receptor. These models are crucial in drug discovery and for understanding the mechanisms of biological activity.

If the biological target of this compound were known, structure-based modeling could be used to predict its binding mode and affinity. This would involve docking the optimized conformation of the molecule into the active site of the target protein and scoring the resulting poses based on their predicted interaction energies. This type of study provides valuable mechanistic hypotheses that can guide experimental work. As with the other computational methods, specific structure-based modeling studies involving this compound are not found in the current body of scientific literature.

Prediction of Binding Interactions

Chemical Transformations and Derivatization for Advanced Research Applications

Selective Functional Group Transformations of (2S)-2-amino-2-(3-methoxyphenyl)acetic acid

The presence of three distinct functional regions—the amino group, the carboxylic acid, and the methoxyphenyl ring—offers multiple avenues for selective chemical manipulation.

The primary amino group of this compound is susceptible to oxidation, a transformation that can lead to the corresponding α-keto acid, 2-oxo-2-(3-methoxyphenyl)acetic acid. This conversion is a fundamental reaction in the metabolism of amino acids and can be achieved in the laboratory using various chemical methods. One general method for the oxidation of α-amino acids involves transamination, a reaction that requires an α-keto acid as an amino group acceptor. nih.gov Another approach is oxidative deamination. wikipedia.org For instance, studies on phenylalanine have shown that it can be converted to its corresponding α-keto acid, phenylpyruvic acid, by reaction with lipid oxidation products like 4,5-epoxy-2-decenal. nih.govresearchgate.net This reaction proceeds optimally under acidic conditions (pH 3) and its rate is dependent on temperature and reactant concentrations. nih.gov While direct oxidation of the amino group to a nitro group is a challenging transformation, other oxidative reactions can involve the formation of imines with various carbonyl compounds. The reaction of amino acids with glyoxals, for example, involves the α-amino group. organic-chemistry.org

Table 1: Examples of Reagents for Amino Acid Oxidation

Reagent/MethodProduct TypeReference
Transaminase Enzymesα-Keto Acid nih.gov
4,5-Epoxy-2-decenalα-Keto Acid nih.govresearchgate.net
PhenylglyoxalImine/Adduct organic-chemistry.org

The carboxylic acid functionality of this compound can be selectively reduced to the corresponding primary alcohol, yielding (2S)-2-amino-2-(3-methoxyphenyl)ethanol. This transformation requires potent reducing agents due to the low reactivity of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a powerful reagent widely used for this purpose, capable of reducing carboxylic acids, esters, and amides to alcohols or amines. clinisciences.comwikipedia.orgyoutube.com The reduction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. orgsyn.orgyoutube.com

Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are also effective and often offer greater selectivity, being able to reduce carboxylic acids in the presence of some other functional groups. organic-synthesis.comorganic-chemistry.orgacsgcipr.org The reduction of various amino acids, including phenylglycine, to their corresponding amino alcohols using both LiAlH₄ and borane has been reported. orgsyn.org For N-protected amino acids, a two-step procedure involving activation of the carboxylic acid (e.g., as a mixed anhydride (B1165640) with ethyl chloroformate or with 1,1'-carbonyldiimidazole) followed by reduction with a milder reagent like sodium borohydride (B1222165) (NaBH₄) can also be employed, often with good retention of stereochemical integrity. core.ac.ukresearchgate.net

Table 2: Common Reducing Agents for Carboxylic Acid to Alcohol Conversion

Reducing AgentTypical SolventKey FeaturesReference
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)Very powerful, reduces many functional groups. clinisciences.comwikipedia.orgorgsyn.org
Borane-THF (BH₃·THF)Tetrahydrofuran (THF)More selective than LiAlH₄. organic-synthesis.comorganic-chemistry.org
Borane-DMS (BH₃·SMe₂)Tetrahydrofuran (THF)More stable and concentrated than BH₃·THF. organic-synthesis.comorganic-chemistry.orgacsgcipr.org
Sodium Borohydride (NaBH₄) / ActivatorTetrahydrofuran (THF) / WaterRequires prior activation of the carboxylic acid. core.ac.ukresearchgate.net

The methoxyphenyl ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents to modify the molecule's properties. The directing effects of the existing substituents on the ring play a crucial role in determining the position of the incoming electrophile. The methoxy (B1213986) (-OCH₃) group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. youtube.comyoutube.comlibretexts.org The α-aminoacetic acid side chain, particularly when the amino group is protected as an amide, is generally considered a deactivating group but can also direct to the ortho and para positions.

The interplay of these directing effects will determine the regioselectivity of substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. nih.govresearchgate.net For the 3-methoxyphenyl (B12655295) substituent, the positions ortho and para to the methoxy group are C2, C4, and C6. The position meta to the methoxy group is C5. The C1 position is where the amino acid side chain is attached. Given the strong activating and directing effect of the methoxy group, electrophilic attack is most likely to occur at the C2, C4, and C6 positions.

Specific examples include the ortho-halogenation of phenylglycine derivatives, which has been achieved through a palladium-mediated C-H functionalization pathway. mdpi.com This method involves the formation of an orthopalladated complex, which then reacts with halogenating agents like N-chlorosuccinimide, bromine, or iodine to introduce a halogen atom specifically at the ortho position relative to the amino acid side chain. mdpi.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction TypeElectrophileExpected Major ProductsDirecting Group Influence
NitrationNO₂⁺2/4/6-Nitro derivatives-OCH₃ is a strong o,p-director
BrominationBr⁺2/4/6-Bromo derivatives-OCH₃ is a strong o,p-director
Friedel-Crafts AcylationRCO⁺2/4/6-Acyl derivatives-OCH₃ is a strong o,p-director

Role as a Building Block in Complex Molecule Synthesis for Research

This compound serves as a valuable chiral building block in the synthesis of more complex molecules, such as modified peptides and novel heterocyclic systems, for research purposes.

As an unnatural amino acid, this compound can be incorporated into peptide sequences to create novel peptidomimetics with potentially enhanced stability or altered biological activity. nih.govrsc.org The synthesis of such modified peptides is typically achieved using solid-phase peptide synthesis (SPPS). wikipedia.orgnih.gov In SPPS, the amino acid, with its amino group protected (commonly with an Fmoc or Boc group), is sequentially coupled to a growing peptide chain anchored to a solid resin support. cpcscientific.comluxembourg-bio.com

Phenylglycine and its derivatives are known to be prone to racemization at the α-carbon, especially during the base-catalyzed coupling step in Fmoc-based SPPS. luxembourg-bio.comresearchgate.net Therefore, the choice of coupling reagents and reaction conditions is critical to maintain the stereochemical integrity of the this compound residue within the peptide. The use of specific coupling reagents like DEPBT or COMU in combination with sterically hindered bases such as 2,4,6-trimethylpyridine (B116444) (TMP) can significantly reduce the extent of racemization. luxembourg-bio.com The incorporation of such non-proteinogenic amino acids allows researchers to probe peptide-protein interactions, develop enzyme inhibitors, and create peptides with improved pharmacokinetic properties. luxembourg-bio.comnih.govacs.org

Table 4: Key Considerations for Peptide Synthesis Incorporation

ParameterDescriptionSignificanceReference
N-α-ProtectionUse of Fmoc or Boc groups to protect the amino function.Prevents self-polymerization and directs the reaction. wikipedia.org
Coupling ReagentsReagents like HBTU, HATU, DEPBT, or COMU activate the carboxyl group.Facilitates efficient amide bond formation. nih.govluxembourg-bio.com
RacemizationPhenylglycine derivatives are susceptible to epimerization.Careful selection of base and coupling agent is crucial to maintain stereopurity. luxembourg-bio.comresearchgate.net
Solid SupportThe peptide is assembled on a resin (e.g., Wang, Rink amide).Allows for easy purification by filtration after each step. luxembourg-bio.com

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic scaffolds. These structures are of great interest in medicinal chemistry due to their prevalence in biologically active molecules. nih.govorganic-chemistry.org

One common class of heterocycles derived from α-amino acids are hydantoins (imidazolidine-2,4-diones). The Urech hydantoin (B18101) synthesis, for example, involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization to form the hydantoin ring. researchgate.net Phenylglycine can be readily converted to 5-phenylhydantoin (B13835) through this method or via the Bucherer-Bergs reaction, which uses a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate. nih.govnih.gov These hydantoin derivatives can serve as precursors for the synthesis of pure D- or L-amino acids or as bioactive molecules themselves. nih.govgoogle.com

Another important class of heterocycles accessible from α-amino acids are piperazines. nih.gov For example, a primary amino group can be converted into a piperazine (B1678402) ring through sequential Michael additions followed by a reductive cyclization. nih.gov The amino acid can be transformed into a diamine derivative which can then undergo cyclization to form a piperazinone, a key structural motif in many pharmaceuticals. These synthetic strategies demonstrate the utility of this compound as a versatile precursor for generating libraries of complex heterocyclic compounds for further research.

Table 5: Heterocyclic Scaffolds from α-Amino Acid Precursors

Heterocycle ClassSynthetic Method ExampleStarting Functionalities UtilizedReference
HydantoinsUrech Synthesis (reaction with KOCN)Amino and Carboxylic Acid researchgate.net
HydantoinsBucherer-Bergs ReactionAmino (via intermediate) nih.govnih.gov
Piperazines/PiperazinonesReductive Cyclization of DioximesAmino Group nih.gov
PyrazinesDimerization of α-amino aldehydesAmino and Carboxylic Acid (via aldehyde) rsc.org

Design of Chiral Auxiliaries and Reagents Utilizing its Stereochemistry

The well-defined (S)-configuration at the α-carbon of this compound makes it an attractive candidate for development into a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary is cleaved from the substrate and can often be recovered for reuse.

While many chiral auxiliaries are derived from readily available natural products like amino acids, the specific use of this compound for this purpose is a nuanced area of research. The design principle involves attaching the amino acid to a prochiral substrate. The steric bulk and electronic nature of the 3-methoxyphenyl group, in conjunction with the fixed stereocenter, create a chiral environment that directs the approach of incoming reagents to one face of the molecule, leading to a high degree of diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, or Diels-Alder reactions.

The development of reagents from this amino acid follows a similar logic. By converting the carboxylic acid or amine into a reactive functional group, a chiral reagent can be synthesized that delivers a part of its structure to a substrate in a stereoselective manner. For example, reduction of the carboxylic acid to an amino alcohol can provide a precursor for chiral ligands used in asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral catalyst that can produce enantiomerically enriched products.

Table 1: Potential Chiral Auxiliaries and Reagents Derived from this compound

Derivative Type Potential Application Key Transformation Stereochemical Control Element
Oxazolidinone AuxiliaryAsymmetric Aldol Reactions, AlkylationsCondensation with a carbonyl sourceSteric hindrance from the 3-methoxyphenyl group
Chiral LigandAsymmetric CatalysisReduction of carboxylic acid and N-functionalizationCoordination geometry dictated by the stereocenter
Chiral Derivatizing AgentDetermination of enantiomeric purity (NMR)Amide coupling with a racemic mixtureFormation of diastereomers with distinct NMR signals

Design and Synthesis of Biochemical Probes and Tool Compounds

Biochemical probes are essential molecules designed to study and manipulate biological systems. They can be used to identify the presence of specific biomolecules, track biological processes, or inhibit enzyme function. The structure of this compound serves as a versatile scaffold for the synthesis of such probes.

The general design of a probe involves three key components: a recognition element (or "warhead") that interacts with the biological target, a linker, and a reporter group (like a fluorophore or an affinity tag). The amino acid can be incorporated into any of these parts.

For instance, it can be used as a central scaffold, where the amine and carboxyl groups are functionalized with the recognition element and the reporter group, respectively. Its phenyl ring can also be further modified to enhance binding affinity or specificity for a target protein. A common synthetic strategy involves peptide coupling reactions to attach other amino acids or molecular fragments, creating peptidomimetic probes. These probes can be designed to target enzymes like proteases or kinases, where the specific stereochemistry of the amino acid is crucial for fitting into the active site.

Another application is in the development of tool compounds, which are molecules used to validate a biological target in drug discovery. By systematically modifying the structure of this compound and incorporating it into small molecules, libraries of compounds can be generated and screened for biological activity. For example, its structure could be part of a molecule designed to inhibit a specific enzyme, helping researchers understand the enzyme's function in a disease pathway.

Table 2: Examples of Probe and Tool Compound Design Strategies

Probe/Tool Type Design Strategy Target Class (Example) Role of the Amino Acid
Activity-Based ProbeIncorporation of a reactive "warhead" to covalently label an enzyme.Cysteine ProteasesProvides a stereospecific scaffold for orienting the warhead.
Fluorescent ProbeAttachment of a fluorophore to visualize a biological target.Receptors, EnzymesServes as a linker or part of the recognition element.
Enzyme InhibitorDesign of a molecule that binds to an enzyme's active site.Kinases, HydrolasesActs as a key building block providing necessary stereochemistry and functionality for binding.

Mechanistic Biological Activity Research in Vitro and Pre Clinical Studies

Enzyme Interaction and Inhibition Studies

The interaction of small molecules with enzymes is a cornerstone of pharmacological research. For a compound like (2S)-2-amino-2-(3-methoxyphenyl)acetic acid, understanding its potential to modulate enzyme activity is crucial.

Kinetic Analysis of Enzyme Modulation by this compound and its Analogs

To date, specific kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound against specific enzymes have not been reported in the available literature. Research in this area would involve enzymatic assays to determine the extent of inhibition or activation of target enzymes. For instance, given its structure as an amino acid analog, a potential enzyme of interest for inhibition studies is D-amino acid oxidase (DAAO), which is involved in the metabolism of D-amino acids. frontiersin.orgnih.govmsu.ru

A hypothetical data table for such a study is presented below to illustrate the type of data that would be generated.

CompoundTarget EnzymeAssay TypeKi (µM)IC50 (µM)Mode of Inhibition
This compounde.g., D-amino acid oxidaseFluorescence-basedData not availableData not availableData not available
Analog Ae.g., D-amino acid oxidaseSpectrophotometricData not availableData not availableData not available
Analog Be.g., D-amino acid oxidaseHPLC-basedData not availableData not availableData not available

Identification of Enzyme Active Site Interactions and Binding Modes

Understanding how a compound binds within the active site of an enzyme is critical for rational drug design. Techniques such as X-ray crystallography or computational molecular docking are employed to elucidate these interactions. For this compound, no such structural studies detailing its binding mode with any specific enzyme have been published. Such research would identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, or electrostatic interactions.

A hypothetical summary of findings from a molecular docking study is shown in the table below.

Target EnzymeKey Interacting ResiduesType of InteractionPredicted Binding Energy (kcal/mol)
e.g., D-amino acid oxidaseData not availableData not availableData not available
e.g., Alanine racemaseData not availableData not availableData not available

Receptor Binding and Ligand Interaction Research

The ability of a compound to bind to specific receptors is a key determinant of its pharmacological effect. For an amino acid derivative, receptors for neurotransmitters like glutamate (B1630785) could be potential targets. nih.gov

Affinity and Selectivity Studies in Ligand-Target Systems

Radioligand binding assays are commonly used to determine the affinity (often expressed as the dissociation constant, Kd) of a compound for a receptor. There is currently no published data on the binding affinity of this compound for any specific receptor. Such studies would be essential to identify its primary molecular targets and its selectivity profile across different receptor subtypes.

The following table illustrates the type of data that would be sought in such an investigation.

CompoundReceptor TargetBinding Affinity (Kd, nM)Selectivity Profile
This compounde.g., NMDA ReceptorData not availableData not available
This compounde.g., AMPA ReceptorData not availableData not available

Elucidation of Molecular Recognition Mechanisms

Molecular recognition governs the specific binding of a ligand to its target. Understanding these mechanisms for this compound would involve a combination of experimental techniques and computational modeling. This would shed light on the structural features of the compound that are critical for binding and how they complement the binding pocket of the target receptor.

Investigation of Stereochemical Influence on Biological Activity Mechanisms

Stereochemistry is a critical factor in the biological activity of chiral molecules. The "(2S)" designation in the compound's name indicates a specific three-dimensional arrangement of atoms. It is highly probable that the (2R)-enantiomer would exhibit different biological activity. However, comparative studies detailing the stereochemical influence on the activity of 2-amino-2-(3-methoxyphenyl)acetic acid are not currently available. Such research would involve synthesizing both enantiomers and evaluating their activity in parallel in the assays described above. The importance of stereochemistry in the activity of non-proteinogenic amino acids has been noted in other contexts. researchgate.net

A comparative data table for such a study would look as follows:

EnantiomerTargetBiological Activity Metric (e.g., IC50, Kd)Fold Difference
This compounde.g., D-amino acid oxidaseData not availableData not available
(2R)-2-amino-2-(3-methoxyphenyl)acetic acide.g., D-amino acid oxidaseData not availableData not available

Enantiomeric Specificity in Molecular Interactions and Functional Outcomes

There is no available research data detailing the enantiomeric specificity of this compound in its interactions with biological molecules or the resulting functional outcomes.

Comparative Mechanistic Studies of Stereoisomers on Biochemical Pathways

No published studies were found that compare the mechanistic effects of the stereoisomers of 2-amino-2-(3-methoxyphenyl)acetic acid on any biochemical pathways.

Cellular Studies for Mechanistic Pathway Elucidation (In Vitro Models)

Cell Line Investigations of Cellular Responses (e.g., metabolic effects, cytotoxic effects)

Specific investigations into the metabolic or cytotoxic effects of this compound on any cell lines have not been reported in the scientific literature.

In Vitro Antioxidant Activity in Cell-Free Systems and Cellular Models

There is no available data from in vitro studies in either cell-free or cellular models that characterizes the antioxidant activity of this compound.

Applications in Advanced Chemical and Biomedical Research Paradigms

Scaffolding in Pre-clinical Drug Discovery Research

In the quest for new therapeutic agents, the core structures, or scaffolds, of molecules are of paramount importance. The (2S)-2-amino-2-(3-methoxyphenyl)acetic acid backbone provides a robust and sterically defined framework for the development of novel chemical entities and the generation of compound libraries for screening.

The unique structure of this compound makes it an ideal scaffold for designing new molecules with potential biological activity. As a glycine (B1666218) derivative, its backbone can be integrated into larger, more complex structures. adooq.com Researchers utilize this scaffold to create compounds for a wide range of studies, including cancer research and epigenetics. adooq.com The methoxy-substituted phenyl ring, in particular, offers a site for further chemical modification, allowing for the fine-tuning of a molecule's electronic and steric properties to enhance its interaction with biological targets. The development of new chemical entities often involves using such foundational molecules to build more elaborate structures, such as pyrano[3,2-c]chromene derivatives, which have demonstrated pharmacological activity. researchgate.net The production of amino acids and their derivatives through metabolic engineering and synthetic biology further expands the toolkit available for creating these novel entities. nih.gov

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of structurally related compounds, known as a library. The this compound scaffold is well-suited for this approach. By systematically reacting the amino or carboxylic acid groups with a diverse set of reagents, or by modifying the phenyl ring, researchers can create a vast library of derivatives. For instance, techniques like the Suzuki-Miyaura cross-coupling reaction can be employed to introduce a variety of substituents onto the aromatic ring, creating a diverse set of analogs from a common precursor. nih.gov These libraries are then screened against biological targets to identify "hit" or "lead" compounds, which serve as the starting point for further drug development. The synthesis of pyrano[3,2-c]chromene derivatives is an example of how complex molecular libraries can be generated from related building blocks to explore potential pharmacological activities. researchgate.net

Development of Peptidomimetics and Bioactive Analogs for Research

Peptides are crucial signaling molecules in many biological processes, but their therapeutic use can be limited by poor stability and bioavailability. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. Unnatural amino acids, such as this compound, are key components in the synthesis of peptidomimetics. lgcstandards.com By incorporating this rigid, aromatic amino acid into a peptide sequence, researchers can introduce conformational constraints and enhance resistance to enzymatic degradation. This strategy allows for the creation of bioactive analogs that retain the desired biological activity of the parent peptide while possessing greater stability and potential for therapeutic application. researchgate.netlgcstandards.com Chemical biology leverages the study of these small molecules and peptidomimetics to understand their interactions within biological systems. mdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives for Mechanistic Understanding

Understanding how the structure of a molecule relates to its biological activity is a cornerstone of medicinal chemistry. Structure-Activity Relationship (SAR) studies involve synthesizing a series of related compounds (analogs) and evaluating how specific structural modifications affect their biological function. The this compound scaffold is an excellent platform for such studies.

For example, in research on related aromatic ring-substituted compounds, systematic modifications were made to the phenyl ring to probe their anesthetic and analgesic properties. mdpi.com By introducing different substituents at various positions, researchers can determine which chemical features are essential for activity. This information provides a mechanistic understanding of how the molecule interacts with its target and guides the design of more potent and selective compounds. nih.govmdpi.com

Below is a data table summarizing SAR findings for derivatives of a related 2-amino-2-phenylcyclohexan-1-one scaffold, illustrating how changes to the phenyl ring substituent impact the molecule.

Compound IDPhenyl Ring SubstitutionNotes
30b 2-fluoroIntroduction of a halogen at the ortho position.
30h 2-methoxyMethoxy (B1213986) group at the ortho position.
30i 3-methoxyThe parent scaffold for the subject of this article, with a meta-methoxy group.
30l 3-(trifluoromethyl)An electron-withdrawing group at the meta position.

This table is illustrative of the types of derivatives synthesized in SAR studies based on data from a study on related compounds. mdpi.com

Contribution to Novel Methodology Development in Chemical Biology

Chemical biology aims to create new chemical tools to study and manipulate biological systems. The synthesis and application of molecules derived from this compound contribute to the development of new methodologies in this field. taylorfrancis.com

The synthesis of novel compounds necessitates the development of robust analytical methods to confirm their structure, purity, and concentration. The characterization of derivatives of this compound relies on a suite of modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is commonly used to purify these compounds and assess their purity. vwr.com Furthermore, Liquid Chromatography-Mass Spectrometry (LC/MS) is employed to confirm the molecular weight of the synthesized molecules. sigmaaldrich.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming that the desired chemical transformations have occurred. mdpi.com The development and refinement of these assay methodologies are crucial for ensuring the quality and reproducibility of research findings in chemical biology. sigmaaldrich.com

Advancements in Synthetic Methodologies for Related Chiral Compounds

The synthesis of enantiomerically pure non-proteinogenic α-amino acids (α-UAAs), such as this compound, is a pivotal area of research in medicinal chemistry and drug design. These compounds are crucial building blocks for peptidomimetics, pharmaceuticals, and various biologically active molecules. researchgate.net The development of stereoselective synthetic methods is essential for accessing these complex structures with high optical purity. Over the years, synthetic strategies have evolved from classical resolution and chiral pool approaches to more sophisticated and efficient catalytic asymmetric methods. acs.org

Modern advancements have largely focused on the development of catalytic enantioselective reactions that offer high efficiency, atom economy, and excellent stereocontrol. researchgate.net These methods are broadly categorized into transition metal catalysis, organocatalysis, and, more recently, photoredox catalysis, which have collectively revolutionized the synthesis of chiral α-amino acids and their derivatives.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis remains a cornerstone for the asymmetric synthesis of α-amino acids. A dominant strategy involves the asymmetric hydrogenation of prochiral precursors like enamides, dehydroamino acid (DAA) derivatives, and imines. acs.orgnih.gov Catalysts based on rhodium, iridium, and ruthenium, combined with a vast library of chiral phosphorus ligands, have demonstrated high efficacy in these transformations. nih.gov

Another powerful approach is the nickel-catalyzed enantioconvergent cross-coupling of racemic α-amino acid precursors. For instance, nickel-catalyzed cross-couplings of racemic alkyl halides with alkylzinc reagents have been developed as a versatile method for generating a variety of enantioenriched unnatural α-amino acids under mild conditions. nih.gov This technique is notable for its tolerance to a broad range of functional groups. nih.gov Furthermore, the use of chiral Ni(II) complexes derived from Schiff bases of glycine has emerged as a leading methodology for the asymmetric synthesis of tailor-made α-amino acids through alkylation reactions. nih.gov

Table 1: Overview of Selected Transition Metal-Catalyzed Methods for α-UAA Synthesis
MethodologyMetal CatalystChiral Ligand/Auxiliary TypeSubstrate TypeKey AdvantagesReference
Asymmetric HydrogenationRh, Ir, RuChiral Diphosphines (e.g., DuanPhos)Dehydroamino acid derivatives, IminesHigh enantioselectivity (often >90% ee), high atom economy. acs.orgnih.gov
Enantioconvergent Cross-CouplingNiChiral Diamine or Phosphine LigandsRacemic alkyl halidesUses readily available racemic starting materials, broad functional group tolerance. nih.gov
Asymmetric AlkylationNi(II)Chiral Schiff Base LigandsGlycine Schiff base complexesHigh diastereoselectivity, practical for large-scale synthesis. nih.gov

Organocatalytic Approaches

Asymmetric organocatalysis has surfaced as a powerful and environmentally benign alternative to metal-based systems. researchgate.net These methods utilize small, chiral organic molecules to catalyze enantioselective transformations under mild conditions. A notable example is the bifunctional tertiary amine-squaramide-catalyzed Mannich-type addition of pronucleophiles to N-protected aldimines. rsc.org This approach provides access to α-amino acid derivatives that are not easily obtained through other methods. rsc.org Phase-transfer catalysis (PTC) using Cinchona-derived catalysts is another highly reliable organocatalytic method for producing a wide array of α-amino acids in high yields and excellent enantioselectivities. acs.org

Table 2: Examples of Organocatalytic Strategies for Chiral α-Amino Acid Synthesis
Reaction TypeCatalyst TypeSubstrate ScopeTypical EnantioselectivityReference
Mannich-type ReactionBifunctional Amine-SquaramideAllomaltol and N-protected aldiminesHigh (up to 99% ee) rsc.org
Phase-Transfer Catalysis (PTC)Cinchona Alkaloid DerivativesGlycine imino estersExcellent (often >95% ee) acs.org

Emerging Photoredox Methodologies

Recently, photoredox catalysis has opened new avenues for the synthesis of unnatural α-amino acids by enabling novel bond disconnections through radical-based mechanisms. ineosopen.orgnih.govrsc.org These methods often proceed under mild, redox-neutral conditions. One innovative protocol involves the photoredox-mediated C–O bond activation of oxalate (B1200264) esters derived from common aliphatic alcohols. nih.govrsc.org The resulting alkyl radicals are then added to a chiral glyoxylate-derived N-sulfinyl imine, providing access to a diverse range of functionalized α-amino acids. This approach is atom-economical, with carbon dioxide as the only stoichiometric byproduct. nih.govrsc.org Such radical-based strategies complement traditional polar-based disconnections and expand the synthetic toolkit for creating structurally complex and valuable chiral amino acids. ineosopen.orgnih.gov

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the stereochemistry and functional groups of (2S)-2-amino-2-(3-methoxyphenyl)acetic acid?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the stereochemistry and substituent positions. The chiral center at the 2S position can be verified using 1H^1H-NMR coupling constants and 13C^{13}C-NMR chemical shifts. For example, the methoxy group (-OCH3_3) at the 3-position of the phenyl ring typically shows a singlet at ~3.8 ppm in 1H^1H-NMR, while the α-proton adjacent to the amino group appears as a doublet (δ ~4.0 ppm) due to coupling with the NH2_2 group . X-ray crystallography is preferred for absolute stereochemical confirmation, as seen in structurally similar compounds like (2S)-2-amino-2-(4-chlorophenyl)acetic acid .

Q. How can enantiomeric purity be assessed for this compound?

  • Answer : Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., amylose or cellulose derivatives) is the gold standard. Polarimetry can complement this by measuring optical rotation, where the specific rotation ([α]D_D) should match literature values for the pure enantiomer. For example, the (R)-enantiomer of 2-amino-2-(4-fluorophenyl)acetic acid has a reported [α]D_D of -32° (c=1, H2 _2O), providing a benchmark for comparison .

Advanced Research Questions

Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?

  • Answer : Discrepancies often arise from polymorphism or residual solvents. Differential Scanning Calorimetry (DSC) can identify polymorphic forms, while Thermogravimetric Analysis (TGA) detects solvent residues. For example, 2-methoxyphenylacetic acid derivatives show melting point variations (e.g., 122–125°C vs. 69–70°C for enantiomers) due to crystal packing differences . Recrystallization in polar aprotic solvents (e.g., DMF/water) may stabilize a specific polymorph.

Q. How can synthesis yield be optimized for sterically hindered derivatives of this compound?

  • Answer : Steric hindrance at the α-carbon (due to the 3-methoxyphenyl group) can reduce reaction efficiency. Microwave-assisted synthesis or using bulky base catalysts (e.g., DBU) improves steric accessibility. For chiral analogs like (2S)-2-amino-3-(3-bromophenyl)propanoic acid, kinetic resolution via enzymatic catalysis (e.g., lipases) enhances enantiomeric excess (ee) . Additionally, protecting the amino group with tert-butoxycarbonyl (Boc) before functionalization minimizes side reactions .

Q. What analytical approaches validate conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Answer : Contradictions may arise from impurities or assay variability. High-Resolution Mass Spectrometry (HRMS) ensures compound integrity, while orthogonal assays (e.g., fluorescence polarization vs. SPR) cross-validate binding affinity. For fluorophenyl analogs like (R)-2-amino-2-(4-fluorophenyl)acetic acid, substituent electronic effects (e.g., -F vs. -OCH3_3) should be quantified via Hammett σ constants to rationalize activity trends .

Methodological Considerations

  • Synthesis : Use Boc-protected intermediates to enhance stability during coupling reactions .
  • Characterization : Combine NMR, X-ray, and chiral HPLC for unambiguous stereochemical assignment .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate substituent effects with physicochemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-2-(3-methoxyphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2S)-2-amino-2-(3-methoxyphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.